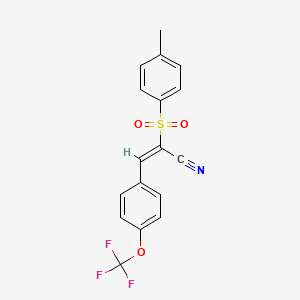

2-((4-Methylphenyl)sulfonyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((4-Methylphenyl)sulfonyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-enenitrile" is a complex organic molecule that appears to be related to the field of organic sulfur and selenium chemistry. The papers provided discuss various synthetic methods and reactions involving sulfonyl and selenyl groups, which are relevant to understanding the synthesis and reactivity of such compounds.

Synthesis Analysis

The synthesis of related sulfur-containing compounds is described in the first two papers. The first paper presents a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which involves N-sulfonylimines and (cyanomethylene)triphenylphosphorane among other reactants . This method operates without catalysts and additives at room temperature, which could be advantageous for the synthesis of similar compounds. The second paper details the synthesis of a vinylallenyl sulfone through a [2,3] sigmatropic rearrangement, followed by various electrophile-induced cyclization reactions . These methodologies could potentially be adapted for the synthesis of the compound , considering the presence of a sulfonyl group in its structure.

Molecular Structure Analysis

The third paper provides insight into the molecular structure of diarylmethyl sulfur and selenium compounds, which were characterized using spectroscopic techniques and X-ray crystallography . Although the compound of interest is not directly mentioned, the structural analysis of similar compounds could offer valuable information on the potential geometry and electronic configuration of the target molecule.

Chemical Reactions Analysis

Electrophile-induced reactions are a significant aspect of the chemistry of sulfur compounds, as demonstrated in the second paper . The reactivity of the vinylallenyl sulfone with different electrophiles leads to various products, including halogenated dienes and heterocyclic compounds. This suggests that the compound "2-((4-Methylphenyl)sulfonyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-enenitrile" may also undergo diverse reactions depending on the nature of the electrophiles it encounters.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the specific compound , they do provide a context for understanding the properties of related sulfur and selenium compounds. For instance, the solubility, stability, and reactivity of these compounds can be inferred from their molecular structures and the conditions employed in their synthesis . The use of spectroscopic techniques for characterization also implies that the compound may exhibit distinct spectroscopic features that can be analyzed to determine its purity and identity .

properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3S/c1-12-2-8-15(9-3-12)25(22,23)16(11-21)10-13-4-6-14(7-5-13)24-17(18,19)20/h2-10H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMSEIBRCMPTIX-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OC(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)

![3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B2542184.png)

![N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2542185.png)

![2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide](/img/structure/B2542186.png)

![6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2542188.png)

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B2542189.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)